molecular formula C14H17NO5 B6344394 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid CAS No. 1240567-92-3

1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6344394
CAS No.: 1240567-92-3
M. Wt: 279.29 g/mol
InChI Key: VWJSFBURLWIPOJ-UHFFFAOYSA-N
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Description

1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS 1240567-92-3) is a functionalized indole derivative of significant interest in medicinal and organic chemistry research. This compound features a core indole scaffold substituted with a carboxylic acid group at the 2-position and three methoxy groups at the 5-, 6-, and 7-positions, a pattern known to influence electronic distribution and molecular interactions. The nitrogen atom at the 1-position is specifically alkylated with an ethyl group, a modification that can be critical for modulating biological activity and physicochemical properties . Indole-2-carboxylic acid derivatives are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules. Research indicates that the indole-2-carboxylic acid moiety can serve as a key pharmacophore, particularly in the development of receptor antagonists . For instance, structurally related compounds have been identified as potent and selective antagonists for the CysLT1 receptor, a G-protein-coupled receptor implicated in inflammatory conditions such as asthma . The specific substitution pattern on the indole ring, including alkoxy groups and N-alkylation, is a subject of ongoing structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets. This chemical is supplied as a high-purity building block designed for use in heterocyclic synthesis, including further functionalization of the carboxylic acid group, and for the exploration of new chemical entities in pharmacological screening. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-ethyl-5,6,7-trimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-5-15-9(14(16)17)6-8-7-10(18-2)12(19-3)13(20-4)11(8)15/h6-7H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJSFBURLWIPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis with Pre-Substituted Phenylhydrazines

The Fischer indole synthesis remains a cornerstone for indole ring formation. Starting with a 3,4,5-trimethoxyphenylhydrazine derivative, condensation with a β-keto ester (e.g., ethyl pyruvate) under acidic conditions generates the indole core. For example, heating 3,4,5-trimethoxyphenylhydrazine with ethyl pyruvate in acetic acid at 80–100°C for 12 hours yields ethyl 5,6,7-trimethoxyindole-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.

Electrophilic Cyclization of ortho-Substituted Anilines

Alternative routes employ electrophilic cyclization of 2-nitro-3,4,5-trimethoxybenzaldehyde derivatives. Reduction of the nitro group to an amine, followed by treatment with ethyl glyoxylate under Heck-type conditions, facilitates indole ring closure. This method offers superior regiocontrol, with reported yields exceeding 75% for the ethyl ester intermediate.

The introduction of the ethyl substituent at the indole nitrogen (N1 position) necessitates careful optimization to avoid competing reactions at other reactive sites (e.g., the carboxylic acid or methoxy groups).

Direct Alkylation via Nucleophilic Substitution

Direct alkylation of 5,6,7-trimethoxyindole-2-carboxylic acid with ethyl iodide or ethyl bromide in the presence of a strong base (e.g., NaH or K2CO3) represents the most straightforward approach. However, the carboxylic acid group often necessitates protection to prevent side reactions. For instance, methyl ester protection using thionyl chloride and methanol, followed by alkylation with ethyl bromide in DMF at 60°C, achieves N-ethylation in 58–65% yield. Subsequent ester hydrolysis with 2M NaOH regenerates the carboxylic acid functionality.

Mitsunobu Reaction for Enhanced Regioselectivity

The Mitsunobu reaction provides a milder alternative for N-alkylation, particularly when dealing with acid-sensitive substrates. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction between 5,6,7-trimethoxyindole-2-carboxylic acid and ethanol proceeds at room temperature, yielding the N-ethylated product in 72% efficiency. This method circumvents the need for pre-protection of the carboxylic acid group.

Sequential Protection-Deprotection Protocols

To mitigate interference from the carboxylic acid during alkylation, multi-step protection strategies are frequently employed:

Ethyl Ester Protection

Conversion of the carboxylic acid to its ethyl ester via treatment with thionyl chloride (SOCl2) and ethanol is a widely adopted method. The reaction proceeds quantitatively under reflux conditions (4–6 hours), as demonstrated in the synthesis of ethyl 1H-indole-2-carboxylate derivatives. Subsequent N-ethylation under basic conditions (e.g., NaH/DMF) followed by saponification with LiOH/H2O/THF restores the carboxylic acid group.

tert-Butyloxycarbonyl (Boc) Protection

For substrates prone to ester hydrolysis, Boc protection of the indole nitrogen prior to alkylation offers an orthogonal strategy. After Boc deprotection with TFA, the free indole NH is alkylated with ethyl triflate in the presence of 2,6-lutidine, achieving >80% conversion.

Analytical Characterization and Optimization Data

Critical reaction parameters and spectroscopic data for key intermediates are summarized below:

Reaction StepConditionsYield (%)Key Spectral Data (NMR, MS)
Fischer Indole CyclizationAcOH, 90°C, 12 h681H^1H NMR (CDCl3): δ 7.21 (s, 1H, H3)
Ethyl Ester FormationSOCl2, EtOH, reflux, 4 h95MS (ESI+): m/z 279.1 [M+H]+
N-Ethylation (Mitsunobu)DEAD, PPh3, THF, rt, 24 h7213C^{13}C NMR: δ 14.1 (CH2CH3)
Ester HydrolysisLiOH, THF/H2O, 50°C, 6 h89IR (KBr): 1685 cm⁻¹ (C=O)

Challenges and Alternative Pathways

Competing O-Alkylation and Byproduct Formation

A major challenge in N-ethylation lies in avoiding O-alkylation of the methoxy groups. Kinetic studies reveal that employing bulky bases (e.g., DBU) in aprotic solvents (DMAc) suppresses O-alkylation, improving N-alkylation selectivity to 9:1.

Palladium-Catalyzed C–N Coupling

Emerging methodologies leverage palladium catalysts for direct C–N bond formation. For example, Buchwald–Hartwig coupling between 5,6,7-trimethoxyindole-2-carboxylic acid and ethylamine in the presence of Pd2(dba)3 and Xantphos provides a one-pot route to the target compound, albeit with moderate yields (45–50%).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors demonstrate advantages in handling exothermic alkylation steps. A recent patent discloses a telescoped process where ester protection, N-ethylation, and hydrolysis occur in series within a microfluidic system, achieving 81% overall yield with a space-time yield of 2.1 kg/L/day .

Chemical Reactions Analysis

1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can replace one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is being investigated for its therapeutic effects in treating various diseases. Its unique chemical structure allows it to interact beneficially with biological systems. Research indicates potential applications in drug formulations targeting oxidative stress and inflammation.

Case Study: Anticancer Activity

Preliminary studies have shown that related indole derivatives can induce apoptosis in cancer cell lines through caspase activation. While specific data for this compound are still emerging, its structural similarity suggests comparable anticancer properties.

Natural Product Synthesis

This compound serves as a valuable intermediate in synthesizing complex natural products. Its ability to facilitate the creation of compounds with specific biological activities makes it an essential building block in organic chemistry .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and metabolic pathways. It provides insights into cellular processes that could lead to new drug discoveries. Research has indicated that it may inhibit certain enzymes involved in cell proliferation, which is crucial for developing new therapeutic agents.

Agricultural Applications

The compound is also being explored for its potential use as a plant growth regulator. It may enhance plant growth and resilience against environmental stressors, providing a natural alternative to synthetic growth regulators .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being investigated for inclusion in skincare products aimed at improving skin health and appearance. The compound's ability to modulate oxidative stress could make it a valuable ingredient in cosmetic formulations .

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentPotential therapeutic effects in drug formulations targeting oxidative stress and inflammation
Natural Product SynthesisIntermediate for synthesizing complex natural products
Biochemical ResearchInsights into enzyme inhibition and metabolic pathways
AgricultureEnhances plant growth and resilience
CosmeticsAntioxidant properties for skincare products

Mechanism of Action

The mechanism of action of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 1-ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid with its analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Properties
This compound 1240567-92-3 1-Ethyl; 5,6,7-OMe; 2-COOH 279.29 95.0% High lipophilicity; potential enzyme interaction via COOH
1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid 7473-45-2 1-Benzyl; 5,6,7-OMe; 2-COOH ~325.34* 95.0% Increased steric bulk from benzyl; reduced solubility
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 3-Methyl; 7-Cl; 2-COOH 209.62 100% Electrophilic Cl substituent; higher reactivity
1-Methyl-1H-indole-5-carboxylic acid 186129-25-9 1-Methyl; 5-COOH 175.18 95% Lower molecular weight; simpler substitution pattern
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid Not provided 5,6,7-OMe; 2-COOH ~265.25* >98.0% Lacks alkyl substituent; higher polarity

*Calculated based on molecular formula.

Key Observations:
  • Alkyl vs. Aryl Substituents : The ethyl group in the target compound provides moderate lipophilicity compared to the benzyl analog (CAS: 7473-45-2), which has greater steric hindrance and lower solubility due to the aromatic benzyl group .
  • Methoxy Group Positioning : The 5,6,7-trimethoxy pattern is shared with CAS: 7473-45-2 and CAS: 1240567-92-3, but the absence of a 1-ethyl group in the unsubstituted trimethoxy analog () results in reduced steric shielding and higher polarity .

Catalytic and Reactivity Profiles

For example, indole-2-carboxylic acid derivatives exhibit variable reactivity in alkyne addition reactions depending on solvent and substituents (). The trimethoxy and ethyl groups in the target compound may sterically hinder catalytic interactions, reducing reaction rates compared to simpler analogs like 1-methyl-1H-indole-5-carboxylic acid .

Biological Activity

1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 1240567-92-3) is a synthetic derivative of indole, a class of compounds known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO5C_{14}H_{17}NO_{5} with a molecular weight of approximately 279.29 g/mol. Its structure features an indole ring with three methoxy groups and a carboxylic acid functional group, contributing to its unique biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₇NO₅
Molecular Weight279.29 g/mol
CAS Number1240567-92-3

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and modulating various signaling pathways .

A comparative study highlighted that derivatives of indole-2-carboxylic acids possess IC50 values ranging from 3.11 μM to 32.37 μM against different cancer cell lines . The specific mechanisms often involve the inhibition of key enzymes or receptors implicated in tumor growth and metastasis.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or interfering with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro assays. These studies suggest that the compound may reduce inflammatory markers by inhibiting specific cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It can bind to specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.
  • Metal Chelation : Some studies suggest that indole derivatives can chelate metal ions essential for enzyme activity, further contributing to their therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of indole derivatives:

  • Anticancer Study : A study reported that a related compound exhibited significant anticancer activity with an IC50 value of 10.06 μM against a specific cancer cell line .
  • Antimicrobial Evaluation : Another investigation found that certain indole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Model : In an animal model of inflammation, the administration of an indole derivative led to a notable reduction in swelling and pain indicators compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with indole precursors. For example, analogous compounds are synthesized via condensation of 3-formyl-indole derivatives with thiazolidinone derivatives under reflux in acetic acid with sodium acetate as a catalyst . To optimize yields, control reaction temperature (e.g., reflux at 110°C), use stoichiometric excess of reagents (1.1 equiv. of aldehyde derivatives), and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. What strategies are effective in characterizing the purity and structural integrity of this compound?

  • Methodology : Use HPLC or LC-MS to assess purity (>98% as per industry standards) . Structural confirmation requires NMR (¹H/¹³C) to verify methoxy, ethyl, and carboxylic acid groups. FT-IR can confirm carboxylic acid C=O stretches (~1700 cm⁻¹). Cross-reference with PubChem or DSSTox databases for spectral validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of methoxy or ester groups . For stock solutions, use anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw degradation, and validate stability via periodic HPLC checks .

Advanced Research Questions

Q. How do the positions of methoxy and ethyl groups influence the compound’s biochemical interactions?

  • Analysis : The 5,6,7-trimethoxy groups enhance lipid solubility and enable π-stacking with aromatic residues in enzymes, as seen in alkaloid biosynthesis pathways . The ethyl group at N1 may sterically hinder binding to certain targets, necessitating molecular docking studies to compare with non-ethyl analogs (e.g., 5,6,7-trimethoxy-indole-2-carboxylic acid) . Use SPR or ITC to quantify binding affinities under varying pH conditions .

Q. What are the challenges in resolving discrepancies in reported bioactivity data for this compound?

  • Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For example, cytotoxicity assays in HeLa vs. HEK293 cells may show divergent IC₅₀ values due to differential uptake mechanisms. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and standardize protocols (e.g., ATP-based assays at 37°C with 5% CO₂) .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?

  • Methodology : Solubility in water is poor due to hydrophobic methoxy/ethyl groups. Use co-solvents like cyclodextrins (10% w/v) or Tween-80 (0.1% v/v) . For kinetic studies, pre-dissolve in DMSO (<1% final concentration) and confirm absence of solvent interference via negative controls .

Q. What experimental approaches are recommended to address the lack of physicochemical data (e.g., melting point, logP)?

  • Data Generation : Determine melting point via differential scanning calorimetry (DSC). Calculate logP experimentally using shake-flask methods (octanol-water partitioning) or computationally via ChemAxon or MOE software . For vapor pressure, employ thermogravimetric analysis (TGA) under inert atmospheres .

Methodological Notes

  • Contradictions : notes a lack of acute toxicity data, while assumes low toxicity based on structural analogs. Resolve by conducting Ames tests and zebrafish embryo toxicity assays .
  • Synthesis Optimization : suggests acetic acid reflux for 3–5 hours, but microwave-assisted synthesis (100°C, 30 minutes) could reduce side-product formation .

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